Isopropyl trifluoroacetate

Descripción general

Descripción

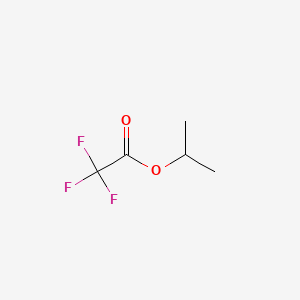

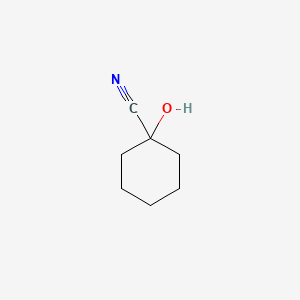

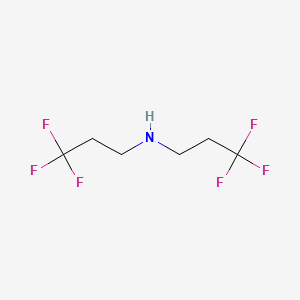

Isopropyl trifluoroacetate (CAS: 400-38-4) is a colorless and transparent liquid . It has a molecular formula of C5H7F3O2 and a molecular weight of 156.10 g/mol . The IUPAC name for this compound is propan-2-yl 2,2,2-trifluoroacetate .

Synthesis Analysis

The synthesis of Isopropyl trifluoroacetate involves the reaction of isopropanol and potassium fluoride. This mixture is transferred to a closed reactor with a stirrer. Trifluoroacetyl fluoride gas is passed into the mixture for reaction at a controlled temperature of 45 °C for 3.5 hours. After the reaction is completed, the reaction product is filtered to remove solid KHF2. The filtrate is then transferred to a rectification column to obtain Isopropyl trifluoroacetate .

Molecular Structure Analysis

The molecular structure of Isopropyl trifluoroacetate can be represented by the IUPAC Standard InChI: InChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions involving Isopropyl trifluoroacetate primarily include its synthesis from isopropanol and potassium fluoride, as mentioned above .

Physical And Chemical Properties Analysis

Isopropyl trifluoroacetate is a colorless and transparent liquid with a molecular weight of 156.1031 . It has a computed XLogP3-AA value of 2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 156.03981395 g/mol .

Aplicaciones Científicas De Investigación

Organic Synthesis

Isopropyl trifluoroacetate is an organic compound that is commonly used in organic synthesis . It is a derivative of trifluoroacetic acid, and it is often used as a reagent or solvent in various chemical reactions .

Environmental Impact Study

Trifluoroacetate, the anion of trifluoroacetic acid, has been detected in the environment, including in water bodies . Studies have been conducted to assess the mammalian toxicity of trifluoroacetate and the potential human health risks due to environmental exposures . Isopropyl trifluoroacetate, as a derivative, could be part of these studies.

Toxicology Research

Research has been conducted on the mammalian toxicity of trifluoroacetate, a component of Isopropyl trifluoroacetate . This includes studies on acute toxicity, repeated dose studies, biomarker analyses, and more .

Fertility Studies

Trifluoroacetate has been used in studies assessing aspects of fertility and developmental toxicity . An extended one-generation reproductive toxicity study in rats was conducted using trifluoroacetate .

Industrial Waste Management

Trifluoroacetic acid, from which Isopropyl trifluoroacetate is derived, has been studied for its recovery from industrial aqueous effluents . The aim is to propose a simple and effective method permitting the recovery of trifluorocarboxylic acid from aqueous effluents .

Pharmaceutical and Agrochemical Synthesis

Trifluoroacetic acid is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals . As a derivative, Isopropyl trifluoroacetate could potentially be used in similar applications.

Safety and Hazards

Isopropyl trifluoroacetate is a highly flammable substance and should be handled with care . It is advised to avoid breathing dust, fume, gas, mist, vapors, and spray. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Mecanismo De Acción

Target of Action

Isopropyl trifluoroacetate is a chemical compound with the molecular formula C5H7F3O2

Mode of Action

It is known that trifluoroacetic acid, a related compound, is a stronger acid than acetic acid due to the highly electronegative fluorine atoms and the electron-withdrawing nature of the trifluoromethyl group . This property could potentially influence the interaction of Isopropyl trifluoroacetate with its targets.

Result of Action

Safety data suggests that it may cause skin irritation, serious eye damage, and respiratory system toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isopropyl trifluoroacetate. For instance, it is considered hazardous and is classified as a flammable liquid . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces. It should also be stored in a well-ventilated place and kept cool . Furthermore, it should be handled with care to avoid release into the environment .

Propiedades

IUPAC Name |

propan-2-yl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAXRKSDVDALDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193060 | |

| Record name | Isopropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl trifluoroacetate | |

CAS RN |

400-38-4 | |

| Record name | Isopropyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary method for synthesizing Isopropyl trifluoroacetate?

A: Isopropyl trifluoroacetate is typically produced through the esterification of Isopropanol with Trifluoroacetic acid. [] This reaction can be optimized using techniques like reaction rectification in a specialized bulkhead column. [] This method allows for efficient countercurrent contact between the reactants, leading to a higher yield of the desired ester product. []

Q2: What is known about the conformational properties of Isopropyl trifluoroacetate?

A: While specific structural data is limited in the provided research, studies employing low-resolution microwave spectroscopy have been conducted to analyze the conformation of Isopropyl trifluoroacetate. [] This technique helps in understanding the spatial arrangement of atoms within the molecule and provides insights into its physical and chemical properties.

Q3: Are there any environmental concerns associated with Isopropyl trifluoroacetate?

A3: While the provided research doesn't directly address the environmental impact of Isopropyl trifluoroacetate, it's crucial to consider the potential effects of Trifluoroacetic acid, a key component in its synthesis. Further research is needed to determine the compound's persistence, bioaccumulation potential, and overall environmental footprint.

Q4: What future research directions are relevant to Isopropyl trifluoroacetate?

A: Given its presence as a by-product in propane functionalization reactions, exploring ways to optimize its yield through catalyst modifications or reaction condition adjustments could be of interest. [, ] Additionally, investigating its potential applications in organic synthesis, perhaps as a protecting group or a reagent, could be a fruitful avenue for future research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)